Methyl 2-(4-(pyridin-4-yl)phenyl) acetate
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Description
“Methyl 2-(4-(pyridin-4-yl)phenyl) acetate” is a synthetic organic compound primarily used in the development of pharmaceutical substances. It has a molecular formula of C14H13NO2 .
Synthesis Analysis
This compound can be synthesized via various routes, including the Friedel-Crafts acylation reaction and Sonogashira coupling reaction . The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies .Molecular Structure Analysis
The molecular structure of “this compound” is analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis
The Petasis reaction, a reaction occurring between aldehyde, amine, and boronic acid, is used to synthesize alkylaminophenol compounds . The reaction conditions are mild, making it preferred in many applications .Mechanism of Action
Properties
IUPAC Name |
methyl 2-(4-pyridin-4-ylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQAZKITINAZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227497 |
Source
|
Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-47-6 |
Source
|
Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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